Indolin-7-ylmethanamine

Description

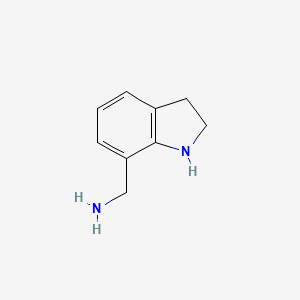

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWASLQDZSSMFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolin 7 Ylmethanamine and Its Derivatives

Advanced Synthetic Strategies for Indoline (B122111) Ring Systems

The construction of the indoline ring is pivotal for accessing a multitude of biologically active compounds. Modern synthetic chemistry offers several powerful techniques for this purpose, each with unique advantages regarding substrate scope, functional group tolerance, and stereocontrol.

Palladium-Catalyzed Intramolecular Amination Approaches to Indolines

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the indoline nucleus via intramolecular C-H amination is a testament to its versatility. This approach typically involves the cyclization of a β-arylethylamine derivative, where a palladium catalyst facilitates the formation of a carbon-nitrogen bond directly onto the aromatic ring.

An efficient protocol utilizes picolinamide (B142947) (PA)-protected β-arylethylamine substrates. organic-chemistry.orgnih.gov This method features low catalyst loadings, mild operating conditions (e.g., 60°C), and the use of inexpensive reagents. organic-chemistry.org The picolinamide directing group is crucial for the regioselective activation of an ortho-C(sp²)-H bond, leading to the desired indoline product. organic-chemistry.org The reaction demonstrates excellent tolerance for various functional groups and is particularly effective for electron-deficient substrates. organic-chemistry.org Other strategies employ different directing groups, such as 2-pyridinesulfonyl, with oxidants like PhI(OAc)₂ to achieve the C-H amination. organic-chemistry.org These palladium-catalyzed methods circumvent the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to substituted indolines. researchgate.net

| Catalyst System | Directing Group | Oxidant | Key Features |

| Palladium | Picolinamide (PA) | Not specified | Low catalyst loading, mild conditions, good functional group tolerance. organic-chemistry.org |

| Pd(II) | 2-Pyridinesulfonyl | PhI(OAc)₂ | Provides access to various substituted indoline derivatives in good yields. organic-chemistry.org |

| Pd(II) | None specified | Ce(SO₄)₂ or N-fluoro-2,4,6-trimethylpyridinium triflate | Tolerates a wide range of functional groups including acetyl, cyano, and nitro. organic-chemistry.org |

Hydroboration Reduction Techniques for Indoline Scaffold Construction

The reduction of indoles to indolines is a fundamental transformation. Hydroboration reduction has emerged as a powerful technique for this purpose. A notable method involves a lanthanide/B(C₆F₅)₃-promoted hydroboration of indoles using pinacolborane (HBpin). organic-chemistry.orgnih.gov This reaction provides a streamlined pathway to a range of indoline compounds in moderate to excellent yields and is applicable to large-scale synthesis. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an indole-borane intermediate. nih.gov

Metal-free approaches have also been developed, utilizing reagents like BH₃·SMe₂ in catalytic amounts with a stoichiometric amount of HBpin. nih.govacs.org This method results in the formation of N-Bpin indolines from various electronically different indoles in good to excellent yields. nih.govacs.org Another classical approach involves the use of a borane (B79455) reagent in the presence of trifluoroacetic acid, which facilitates a rapid and high-yield reduction of the indole's pyrrolic ring at low temperatures. google.com

| Reagent System | Substrate | Key Characteristics |

| Lanthanide/B(C₆F₅)₃ with HBpin | Indoles, Quinolines | Good yields, potential for large-scale synthesis. organic-chemistry.orgnih.gov |

| BH₃·SMe₂ (cat.) with HBpin | N-H Indoles | Metal-free, forms N-Bpin indolines in good to excellent yields. nih.govacs.org |

| Borane reagent with Trifluoroacetic Acid | Indole (B1671886) compounds | Rapid reaction at low temperatures, good yields. google.com |

Metal-Catalyzed Cyclization Routes for Polycyclic Indoline Derivatives

The synthesis of complex, polycyclic indoline scaffolds often relies on metal-catalyzed cyclization reactions. These methods can involve various transition metals, including copper, zinc, and rhodium, which catalyze cascade or cycloaddition reactions to build intricate molecular architectures.

One strategy involves a reduction/cyclization cascade reaction, where the reduction of a nitro group to an amine is followed by a dearomatizing cyclization catalyzed by Cu(OTf)₂ or TfOH. researchgate.net This approach provides direct access to N-fused polycyclic indolines in good to excellent yields. researchgate.net Additionally, Zn(II) has been shown to catalyze divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes, where the reaction pathway is guided by the substituents on the substrates. acs.org The development of catalysts based on earth-abundant metals is a key goal to improve the environmental footprint of these syntheses. researchgate.net Various transition metals, including platinum, palladium, ruthenium, and gold, have demonstrated significant catalytic performance in the synthesis of functionalized polycyclic compounds. nih.gov

| Catalyst | Reaction Type | Substrates | Product Scaffold |

| Cu(OTf)₂ or TfOH | Reduction/Dearomatizing Cyclization | Nitro-substituted indole precursors | N-fused polycyclic indolines. researchgate.net |

| Zn(II) | [3+2] and [4+2] Cycloadditions | Indoles and 1,2-diaza-1,3-dienes | Functionalized polycyclic indolines. acs.org |

| Rh₂(esp)₂ | Cyclization | Diazo compounds with indoles | Polycyclic indolines. nih.gov |

Oxidative Intramolecular Amination Methods for Indoline Synthesis

Oxidative intramolecular amination represents a direct and efficient strategy for constructing the indoline ring by forming a C-N bond via C-H activation. These methods can be mediated by various metals or can be entirely metal-free.

Palladium(II)-catalyzed intramolecular amination of arenes is a prominent example, utilizing oxidants to facilitate the cyclization. organic-chemistry.org A transition-metal-free alternative employs iodine-mediated oxidative intramolecular amination of anilines, which proceeds via the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org This method is scalable and allows for the synthesis of functionalized indolines. organic-chemistry.org Copper-mediated systems have also been developed; for instance, a Cu(OAc)₂-mediated intramolecular aromatic C-H amination, assisted by a picolinamide-type directing group, delivers indolines in good yields. nih.gov In some cases, the use of MnO₂ as a terminal oxidant can render the copper-based process catalytic. nih.gov

| Catalyst / Mediator | Oxidant | Key Features |

| Palladium(II) | Various | Efficient C-H amination for indoline synthesis. organic-chemistry.org |

| Iodine | Not specified | Metal-free, scalable, cleaves unactivated C-H bonds. organic-chemistry.org |

| Cu(OAc)₂ | MnO₂ (optional) | Noble-metal-free, can be made catalytic in copper. nih.gov |

Brønsted Acid-Catalyzed Transfer Hydrogenation of Indole Derivatives

The asymmetric synthesis of indolines is of great interest, and Brønsted acid-catalyzed transfer hydrogenation has proven to be a highly effective method for achieving this. This organocatalytic approach typically uses a chiral Brønsted acid, such as a chiral phosphoric acid, to catalyze the reduction of an indole or a 3H-indole derivative to a chiral indoline. organic-chemistry.orgnih.govsemanticscholar.org

Hantzsch dihydropyridine (B1217469) (often a Hantzsch ester) is commonly employed as the hydrogen source in these reactions. organic-chemistry.orgnih.gov The process is known for its mild reaction conditions, low catalyst loading, and the ability to produce optically active indolines with high enantioselectivities. nih.govsemanticscholar.org The mechanism involves the protonation of the indole substrate by the Brønsted acid to generate an iminium ion, which is then reduced by the Hantzsch ester. nih.gov This method has been successfully applied to a variety of substrates, including those with fluoro-substituents. nih.govsemanticscholar.org

| Catalyst Type | Hydrogen Source | Substrate | Key Outcome |

| Chiral Phosphoric Acid | Hantzsch Ester | 3H-Indoles, Indole Derivatives | High enantioselectivity for optically active indolines. organic-chemistry.orgnih.govsemanticscholar.org |

| Rhodium/ZhaoPhos Complex with Brønsted Acid (HCl) | H₂ | N-Unprotected Indoles | Excellent enantioselectivities (up to 99% ee). acs.org |

| Palladium with Brønsted Acid (L-CSA) | H₂ | Unprotected Indoles | Asymmetric hydrogenation with activation by the acid. amazonaws.com |

Specific Synthesis Pathways for Indolin-7-ylmethanamine Scaffolds

While the aforementioned methods provide general access to the indoline core, the synthesis of a specifically substituted derivative like this compound requires a tailored approach. A plausible and documented synthetic route involves the preparation of a 7-substituted indole precursor followed by reduction of both the heterocyclic ring and the functional group at the 7-position.

A key transformation for installing the aminomethyl group at the C7 position is the reduction of a 7-cyanoindole. The synthesis of a related compound, [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine, was achieved via the reduction of the corresponding 7-cyanoindole using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran. semanticscholar.orgresearchgate.net This reduction efficiently converts the nitrile group (-CN) into a primary amine group (-CH₂NH₂). semanticscholar.orgresearchgate.net

Therefore, a viable pathway to this compound would involve a two-step reduction process starting from 7-cyanoindole:

Reduction of the Indole Ring: The 7-cyanoindole precursor can be reduced to 7-cyanoindoline using one of the advanced methodologies described in section 2.1, such as catalytic hydrogenation or hydroboration reduction.

Reduction of the Nitrile Group: The resulting 7-cyanoindoline can then be treated with a powerful reducing agent like lithium aluminium hydride to convert the cyano group into the target aminomethyl functionality, yielding this compound.

This stepwise approach allows for the selective formation of the saturated indoline ring before the final functional group transformation, providing a clear and effective route to the target compound.

Precursor-Based Synthetic Routes (e.g., from Indole or Indoline precursors)

The synthesis of this compound often begins with functionalized indole or indoline precursors. A common strategy involves the introduction of a nitrogen-containing functional group at the C7 position, which is then converted to the aminomethyl group.

One such approach starts from indole-3-carboxaldehyde. This precursor can undergo a reductive amination to form a formamide, which is then dehydrated to yield an isocyanide intermediate. While this specific example leads to a C3-substituted indole, the principle of building upon a pre-existing indole core is a cornerstone of many synthetic routes.

A more direct route to the target compound would involve the reduction of a C7-substituted indoline. For instance, the catalytic reduction of 7-cyanoindoline or the reduction of an amide or oxime at the C7 position of the indoline ring would yield this compound. The choice of reducing agent is critical and can range from metal hydrides like lithium aluminum hydride (LiAlH₄) to catalytic hydrogenation, depending on the nature of the precursor and the presence of other functional groups.

| Precursor | Reagents | Product | Notes |

| Indole-3-carboxaldehyde | 1. Reductive Amination 2. Dehydration | 1H-indole-methyl-isocyanide | Demonstrates a precursor-based approach for a related indole derivative. |

| 7-Cyanoindoline | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal Hydride (e.g., LiAlH₄) | This compound | A direct reduction of a nitrile group at the desired position. |

| Indoline-7-carboxamide | LiAlH₄ or other strong reducing agents | This compound | Reduction of an amide to the corresponding amine. |

Reductive Amination Strategies for the Aminomethyl Moiety

Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. This strategy is particularly well-suited for the synthesis of this compound, starting from the corresponding aldehyde, indoline-7-carbaldehyde (B128968).

The reaction proceeds via the in-situ formation of an imine intermediate from the reaction of indoline-7-carbaldehyde with an amine (such as ammonia (B1221849) for the primary amine, or a primary/secondary amine for N-substituted derivatives), followed by its immediate reduction to the target amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde.

One-pot procedures are often favored as they streamline the synthesis and avoid the isolation of the potentially unstable imine intermediate. This methodology is versatile and can be used to generate a library of N-substituted this compound derivatives by varying the amine component in the reaction.

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Indoline-7-carbaldehyde | Ammonia | NaBH₃CN or NaBH(OAc)₃ | This compound |

| Indoline-7-carbaldehyde | Primary Amine (R-NH₂) | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-Indolin-7-ylmethanamine |

| Indoline-7-carbaldehyde | Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | N,N-dialkyl-Indolin-7-ylmethanamine |

Multi-Component Reactions in this compound Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity and have been applied to the synthesis of various indole-containing compounds. globalresearchonline.net

The Ugi four-component reaction (Ugi-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By employing an indole- or indoline-based starting material as one of the components, a wide array of complex derivatives can be synthesized. For example, using an indoline derivative as the amine or carboxylic acid component could lead to the formation of novel this compound analogues.

The split-Ugi reaction, a variation of the classic Ugi reaction, is suitable for use with bis-secondary diamines and has been used to create libraries of piperazine-based compounds with indole moieties, demonstrating the potential of MCRs in generating diverse molecular scaffolds. nih.gov While a direct synthesis of the parent this compound via an MCR is less common, these reactions are invaluable for the rapid synthesis of libraries of its derivatives for applications in drug discovery.

| MCR Type | Indole/Indoline Component | Other Reactants | Product Type |

| Ugi-4CR | Indole-2-carboxylic acid | Aldehyde, Amine, Isocyanide | Complex α-acylamino carboxamides |

| Ugi-4CR | Indole-2-carboxaldehyde | Amine, Carboxylic Acid, Isocyanide | Diverse peptide-like structures |

| Split-Ugi | Indole-3-acetic acid | Bis-secondary diamine, Aldehyde, Isocyanide | Piperazine-based indole derivatives nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality is often a critical aspect in the synthesis of biologically active molecules. Stereoselective methods for the synthesis of chiral amines related to the indoline scaffold have been developed, and these principles can be extended to the synthesis of enantiomerically enriched this compound analogues.

One approach involves the asymmetric reduction of a prochiral imine precursor. The imine, formed from indoline-7-carbaldehyde and a suitable amine, can be reduced using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst. For instance, the use of chiral Lewis bases to promote the trichlorosilane-mediated reduction of ketoimines has been shown to produce amines with good enantioselectivity. nih.gov

Another strategy is the use of organocatalysis. Chiral primary amines derived from cinchona alkaloids have been successfully employed as catalysts in the intramolecular Michael addition to create chiral 2,3-disubstituted indolines with high enantioselectivity. rsc.org Furthermore, catalytic asymmetric synthesis of 3-indolyl methanamines has been achieved through the nucleophilic addition of unprotected indoles to N-Boc imines, promoted by a chiral palladium catalyst under basic conditions. nih.gov These methodologies highlight the potential for creating stereodefined centers in molecules structurally related to this compound.

| Strategy | Key Feature | Example Reaction |

| Asymmetric Imine Reduction | Use of a chiral catalyst with a reducing agent. | Trichlorosilane-mediated reduction of an imine catalyzed by a chiral Lewis base. nih.gov |

| Organocatalysis | Employment of a small chiral organic molecule as the catalyst. | Intramolecular Michael addition catalyzed by a cinchona alkaloid-derived primary amine. rsc.org |

| Asymmetric Catalysis | Transition metal-catalyzed reaction with a chiral ligand. | Palladium-catalyzed addition of indoles to N-Boc imines using a chiral ligand. nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve efficiency. These approaches are highly relevant to the synthesis of this compound and its derivatives.

Biocatalysis offers a green alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit high enantio-, chemo-, and regioselectivity, reducing the need for protecting groups and harsh reagents. nih.gov The use of biocatalysts could be envisioned for the stereoselective reduction of an imine precursor to chiral this compound or for the resolution of a racemic mixture.

Flow chemistry provides significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.org The synthesis of indole derivatives has been successfully performed using flow reactors, often leading to significantly reduced reaction times and increased productivity. mdpi.com This technology could be applied to various steps in the synthesis of this compound, such as precursor formation or reductive amination.

The use of green catalysts and solvent-free conditions is another key aspect of sustainable synthesis. For instance, the synthesis of indolemethane derivatives has been achieved using a recyclable and biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions, resulting in excellent yields and a significantly reduced environmental footprint. nih.gov Adopting similar strategies for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

| Green Approach | Principle | Application to this compound Synthesis |

| Biocatalysis | Use of enzymes as catalysts for high selectivity and mild conditions. nih.gov | Asymmetric reduction of an imine precursor or kinetic resolution. |

| Flow Chemistry | Continuous processing for improved control, safety, and scalability. acs.orgmdpi.com | Precursor synthesis, reductive amination, or purification steps. |

| Green Catalysts | Use of non-toxic, recyclable, and efficient catalysts. nih.gov | Friedel-Crafts type reactions or other acid/base-catalyzed steps. |

| Solvent-Free Conditions | Minimizing or eliminating the use of volatile organic solvents. nih.gov | Solid-state reactions or reactions using one of the reactants as the solvent. |

Biological and Pharmacological Investigations of Indolin 7 Ylmethanamine Analogues

Exploration of Biological Targets and Molecular Mechanisms

Receptor Interaction Profiling (e.g., Serotonin (B10506) Receptor Subtypes)

Derivatives of indole (B1671886), the core structure of indolin-7-ylmethanamine, have been investigated for their interaction with serotonin (5-HT) receptors. mdpi.comnih.govnih.gov The 5-HT₇ receptor, in particular, has been a focus of research due to its role in the central nervous system. nih.govceu.es Studies on marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ/₁ₒ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇. mdpi.com The interaction of these compounds with serotonin receptors suggests potential applications in treating neuropsychiatric disorders. mdpi.com For instance, the atypical antipsychotic drug lurasidone (B1662784) exhibits a high binding affinity for the 5-HT₇ receptor. mdpi.com

| Compound Analogue | Target Receptor Subtypes | Affinity |

| 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines | 5-HT₁ₐ, 5-HT₁ₑ/₁ₒ, 5-HT₂ₑ, 5-HT₆, 5-HT₇ | High nanomolar |

| Lurasidone | 5-HT₇ | High |

| Vortioxetine | 5-HT (partial agonist) | High |

Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase, 5-Lipoxygenase, COX Enzymes, EGFR Kinases)

Indoline-based compounds have been identified as potent inhibitors of enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX). nih.govnih.govescholarship.orgnih.gov Dual inhibition of 5-LOX and sEH is a promising strategy for treating inflammatory diseases. nih.gov Certain indoline (B122111) derivatives have demonstrated significant inhibitory activity against both enzymes, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators. nih.govfrontiersin.orgprobiologists.com

Furthermore, some indole-2-one derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This inhibition of COX-2, a key enzyme in the production of prostaglandins, contributes to their anti-inflammatory effects.

Modulation of Protein-Protein Interactions (e.g., HIV-1 Glycoprotein (B1211001) 41)

A series of indole-based compounds have been developed as small molecule fusion inhibitors that target the HIV-1 envelope glycoprotein gp41. nih.govnih.gov These compounds are designed to disrupt the protein-protein interactions between the N-heptad repeat (NHR) and C-heptad repeat (CHR) of gp41, a critical step in the viral fusion process. nih.gov Optimization of these indole derivatives has led to compounds with sub-micromolar inhibitory activity against cell-cell fusion and viral replication. nih.gov

In Vitro Pharmacological Activity Assessment of this compound Derivatives

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral)

Indole derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.netmdpi.comnih.goveurekaselect.com Studies have shown that certain indole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile has shown potent activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. mdpi.com Some indole derivatives have also shown efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB), inhibiting biofilm formation and eradicating mature biofilms. nih.gov

In terms of antifungal activity, indole derivatives have been effective against various fungal strains, including Candida albicans. mdpi.comnih.gov Some compounds have shown minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.comnih.gov

Antiviral activity has also been reported for indole derivatives. Certain compounds have demonstrated higher inhibitory activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) than the commercial antiviral agent ribavirin. researchgate.net

| Compound Analogue | Antimicrobial Activity | Target Organisms |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Antibacterial, Antifungal | S. aureus, S. epidermidis, E. coli, C. albicans |

| Indole-triazole derivative 3d | Antibacterial, Antifungal | MRSA, C. krusei |

| 7-hydroxyindole | Antibiofilm | Extensively drug-resistant Acinetobacter baumannii |

| Indole derivatives 7, 8a, 11, and 13a | Antiviral | Tobacco mosaic virus (TMV), Potato virus Y (PVY) |

Anti-inflammatory Efficacy and Underlying Mechanisms

Numerous studies have highlighted the anti-inflammatory potential of indoline and indole derivatives. researchgate.netnih.govnih.govresearchgate.netrsc.orgresearchgate.netjbarbiomed.com These compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated macrophages. researchgate.netnih.govrsc.org

The anti-inflammatory mechanisms of these derivatives involve the modulation of key signaling pathways. For instance, some indoline derivatives have been found to decrease the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and inhibit the degradation of IκBα. nih.govresearchgate.net Furthermore, certain indole-2-one derivatives have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net

In vivo studies have further confirmed the anti-inflammatory effects of these compounds in murine models of inflammation. nih.govresearchgate.net

Anticancer and Antiproliferative Mechanisms and Cell Line Selectivity

Analogues based on the indole and indoline scaffold have demonstrated significant antiproliferative properties across a wide spectrum of cancer cell lines. rsc.org The mechanisms underlying this activity are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key proteins involved in cancer progression.

A series of novel indolinone-based derivatives were designed as cytotoxic kinase inhibitors and tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. mdpi.com Among these, compounds 9 and 20 were identified as the most potent, with IC50 values ranging from 2.53 to 7.54 µM. mdpi.com These compounds were found to be 2.2–2.7 times more cytotoxic to HepG-2 cells than the control, indirubin. mdpi.com Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase in HepG2 cells. mdpi.com This was accompanied by an elevated Bax/Bcl-2 ratio, which subsequently initiated the caspase-3/7 cascade, activating both intrinsic and extrinsic apoptotic pathways. mdpi.com Furthermore, the cell cycle inhibitory proteins p53 and p21 were significantly upregulated following treatment with these compounds. mdpi.com

Similarly, another study investigated indole-aryl amide derivatives for their cytotoxic effects against a panel of tumor cells, including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). unibo.it Compound 5 in this series showed noteworthy selectivity towards HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis, while not affecting healthy human intestinal cells. unibo.it Another derivative, compound 7 , was highly active against the MCF7 breast cancer cell line with an IC50 of 0.49 µM but showed negligible activity against other cancer cell lines, suggesting high selectivity. unibo.it

The selectivity of these compounds extends to various cancer types. For instance, certain spiro-analogs of indole have shown promising antiproliferative effects against MCF-7, MDA-MB-231 (breast), and HeLa cancer cells. nih.gov One of the most effective agents demonstrated an IC50 value of 2.13 µM against MCF-7 cells, which was more potent than the standard drug doxorubicin (B1662922) (IC50 = 4.63 µM), while maintaining a satisfactory safety profile towards non-cancerous HUVEC cells. nih.gov Indole-based tyrphostin derivatives have also shown high activity. nih.gov Derivative 2b was most active against colorectal cancer cell lines (HCT-116), while 2a was most active against MCF-7 cells. nih.gov Both compounds were significantly more active than the kinase inhibitors sorafenib (B1663141) and gefitinib. nih.gov Notably, complex 3a and its ligand 2a were particularly effective against multi-drug resistant MCF-7/Topo breast carcinoma cells, with IC50 values of 0.18 µM and 0.10 µM, respectively. nih.gov

The molecular mechanism often involves targeting tubulin polymerization. One study described a 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide that effectively reduced tubulin polymerization (IC50 = 1.1 μmol/L) by binding to the colchicine (B1669291) binding site. nih.gov This compound significantly inhibited the growth of KB, MKN45, H460, HT29, and TSGH cells with IC50 values ranging from 8.6 to 10.8 nmol/L. nih.gov Another 3,6-disubstituted-2-carbalkoxy indole derivative, compound 22 , showed excellent cytotoxicity against CEM leukemia cells (EC50 = 0.20 μmol/L) by decreasing β-tubulin protein levels, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. nih.gov This compound displayed selective cytotoxicity, showing no apparent effect on normal T-lymphocytes even at high concentrations. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50 in µM) | Observed Mechanism |

|---|---|---|---|

| Indolinone Derivative 9 | HepG-2 (Liver) | 2.53 - 7.54 | G1 phase cell cycle arrest, Apoptosis induction, Upregulation of p53/p21. mdpi.com |

| Indolinone Derivative 20 | MCF-7 (Breast) | 2.53 - 7.54 | G1 phase cell cycle arrest, Apoptosis induction, Upregulation of p53/p21. mdpi.com |

| Indole-Aryl Amide 5 | HT29 (Colon) | Data not specified | G1 phase cell cycle arrest, Apoptosis induction. unibo.it |

| Indole-Aryl Amide 7 | MCF-7 (Breast) | 0.49 | Selective antiproliferative activity. unibo.it |

| Spiro-Indole Analogue (R=H, R1=4-NO2C6H5) | MCF-7 (Breast) | 2.13 | Antiproliferative activity. nih.gov |

| Indole-Tyrphostin 2a | MCF-7/Topo (Resistant Breast) | 0.10 | Antiproliferative activity. nih.gov |

| Indole-Tyrphostin 3a (Ruthenium Complex) | MCF-7/Topo (Resistant Breast) | 0.18 | Antiproliferative activity. nih.gov |

| 3,6-disubstituted-2-carbalkoxy indole 22 | CEM (Leukemia) | 0.20 | Microtubule depolymerization, G2/M cell cycle arrest. nih.gov |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast) | 64.10 | Apoptosis induction, Downregulation of PI3K/S6K1 genes. nih.gov |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | SkBr3 (Breast) | 119.99 | Apoptosis induction, Downregulation of PI3K/S6K1 genes. nih.gov |

Other Biological Activities (e.g., Antitubercular, Antioxidant)

Antitubercular Activity

Derivatives of the indole and indolizine (B1195054) nucleus have been identified as promising agents against Mycobacterium tuberculosis (MTB). A series of substituted indolizines were evaluated for their in-vitro anti-mycobacterial activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of MTB. nih.govresearchgate.net Several compounds exhibited significant inhibitory activity. nih.govresearchgate.net Indolizine 4 , which contains a formyl group at the seventh position and a bromo-substituted benzoyl moiety, was identified as a particularly potent agent, displaying Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against H37Rv and 32 µg/mL against MDR strains. nih.govresearchgate.net Importantly, the most effective compounds did not show toxicity against peripheral blood mononuclear (PBM) cell lines, indicating their potential for therapeutic use. nih.govresearchgate.net The spirobisindole alkaloid Globospiramine , an indoline-containing natural product, also shows antitubercular activity with a MIC90 of 5.5 µM against Mtb H37Rv. mdpi.com

Antioxidant Activity

The indole scaffold is a core feature of many compounds with significant antioxidant properties. A study of nineteen indole hydrazide/hydrazone derivatives, developed as melatonin (B1676174) analogues, revealed that most of the compounds possessed strong antioxidant activity, in some cases higher than melatonin itself. mdpi.com Their protective effects were demonstrated against H2O2-induced membrane lipid peroxidation and AAPH-induced hemolysis of human erythrocytes. mdpi.com

Structure-activity relationship studies on a series of indolalkylamines confirmed that the indole ring is central to their antioxidant capacity. nih.gov The presence of a benzyloxy, hydroxy, or methoxy (B1213986) group at the 5-position of the indole ring was found to enhance antioxidant characteristics. nih.gov The antioxidant activity followed a decreasing order from primary to secondary to tertiary amines. nih.gov Similarly, a study of ethenyl indoles showed that their antioxidant properties were dependent on substituents; those with electron-donating groups exhibited antioxidant activity comparable to vitamin E, while those with electron-withdrawing groups showed weak to no activity. rsc.org The mechanism is suggested to be a hydrogen and/or electron and proton transfer to quench free radicals. rsc.org

| Compound/Derivative | Biological Activity | Key Findings |

|---|---|---|

| Indolizine 4 | Antitubercular | MIC of 4 µg/mL (H37Rv) and 32 µg/mL (MDR-MTB). nih.govresearchgate.net |

| Indolizine 1 | Antitubercular | MIC of 11 µg/mL against both H37Rv and MDR strains of MTB. nih.gov |

| Globospiramine (18) | Antitubercular | MIC90 of 5.5 µM against Mtb H37Rv. mdpi.com |

| Indole Hydrazide/Hydrazone derivatives | Antioxidant | Potent activity, some higher than melatonin; protective against lipid peroxidation and hemolysis. mdpi.com |

| Indolalkylamines (e.g., PF 9601N) | Antioxidant | Activity enhanced by benzyloxy, hydroxy, or methoxy group at position 5. nih.gov |

| Ethenyl Indoles (with electron-donating groups) | Antioxidant | Activity comparable to vitamin E (IC50 ~ 24-63 µM). rsc.org |

Elucidation of Mechanisms of Action at Cellular and Sub-Cellular Levels

The biological effects of indoline-based compounds are underpinned by their ability to interact with and modulate specific cellular and sub-cellular processes. Research has focused on identifying the direct molecular targets and the subsequent impact on critical signaling pathways that govern cell fate decisions such as proliferation, survival, and apoptosis.

Signal Transduction Pathway Modulation

A primary mechanism by which indoline analogues exert their anticancer effects is through the modulation of critical signal transduction pathways. A novel indoline derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) , was found to induce apoptosis in breast cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Molecular docking studies identified HNPMI as a lead compound targeting EGFR, and subsequent analysis confirmed that its pro-apoptotic and antiproliferative activities were related to this interaction. nih.gov Reverse transcription PCR analysis showed a significant downregulation of PI3K/S6K1 genes in breast cancer cells following treatment with HNPMI, indicating inhibition of the crucial PI3K/AKT/mTOR pathway, which is downstream of EGFR. nih.gov

The modulation of signaling is not always a simple inhibition. Studies on the S1P1 receptor, for example, show that its modulation can lead to pathway-specific outcomes. nih.gov An agonist might cause continued signaling in one pathway (e.g., cAMP inhibition) while simultaneously acting as a functional antagonist in another (e.g., Ca2+ signaling). nih.gov This highlights the complexity of pathway modulation, where the cellular context and specific receptor conformation can lead to distinct downstream effects. The distribution of receptors like EGFR within cellular compartments, such as endosomes, also plays a key role in signal transduction, acting as a mechanism to ensure the fidelity and specificity of the signaling response. nih.gov Altering the distribution of phosphorylated EGFR between endosomes is sufficient to reprogram the cell-fate decisions stimulated by EGF. nih.gov

Cellular Target Engagement and Functional Consequences

The engagement of specific cellular targets by indoline analogues leads to distinct functional outcomes. As discussed, EGFR is a key target for compounds like HNPMI, and its inhibition functionally results in the suppression of pro-survival signaling and the induction of caspase-mediated apoptosis. nih.gov

Other critical targets include cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are central to cell cycle regulation and angiogenesis, respectively. mdpi.com The potent indolinone-based compounds 9 and 20 were evaluated for their inhibitory action against these kinases. Compound 9 showed a high inhibitory effect against CDK-2, being 4.8 times more potent than the control indirubin. mdpi.com Meanwhile, compound 20 displayed nanomolar inhibitory action against both EGFR kinase and VEGFR-2, being approximately 8.8 and 5.4 times more potent than indirubin, respectively. mdpi.com The functional consequence of engaging these targets was the observed cell cycle arrest at the G1 phase and potent cytotoxicity against HepG-2 and MCF-7 cancer cells. mdpi.com

Beyond kinases, the cytoskeletal protein tubulin is another well-established target. A 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide was shown to bind to the colchicine binding site on tubulin, inhibiting its polymerization. nih.gov This direct engagement functionally leads to a disruption of the microtubule network, which is critical for mitosis, resulting in cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov

Preclinical Research Modalities and Methodologies for Indolin 7 Ylmethanamine

In Vitro Assay Development and Validation

The initial phase of preclinical assessment involves the development and validation of in vitro assays to determine the biological activity of a compound in a controlled, non-living system. These assays are crucial for early-stage screening, establishing structure-activity relationships (SAR), and selecting promising candidates for further investigation. wuxiapptec.comiqvia.com

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays utilize living cells to evaluate the effect of a compound on a specific biological process, such as cell growth or microbial viability. These assays provide valuable insights into a compound's activity within a complex cellular environment.

Antiproliferative Assays: To assess the potential of Indolin-7-ylmethanamine as an anticancer agent, its effect on the proliferation of various cancer cell lines is evaluated. nih.gov A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com Cancer cells, such as those from breast (MCF-7), colon (HT29), or glioblastoma (U87), are incubated with varying concentrations of the compound. nih.govmdpi.com The concentration that inhibits cell growth by 50% (IC50) is then determined. For instance, studies on various indole (B1671886) derivatives have demonstrated potent antiproliferative effects with IC50 values in the low micromolar and even nanomolar ranges against different cancer cell lines. mdpi.comnih.gov Selectivity is assessed by comparing the cytotoxicity against cancer cells to that against normal, non-malignant cell lines (e.g., human embryonic intestinal cells or mouse embryonic fibroblasts). nih.gov A high selectivity index (SI), the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a favorable profile.

Table 1: Representative Antiproliferative Activity of Indole Derivatives in Cell-Based Assays

| Compound Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Indole-Aryl-Amide | HT29 (Colon) | MTT | Low µM range | nih.gov |

| Indolo[2,3-b]quinoline Conjugate | BxPC-3 (Pancreatic) | MTT | 250-4000 nM range | mdpi.com |

| Indole-Chalcone Hybrid | MDA-MB-231 (Breast) | MTT | 13-19 µM range | nih.gov |

| Pyrido[3,4-b]indole | MCF-7 (Breast) | MTT | Down to 80 nM | longdom.org |

Antimicrobial Assays: The antimicrobial potential of this compound is typically evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). asm.org This technique involves exposing standardized concentrations of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) to serial dilutions of the compound. nih.govjddtonline.info The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov For example, novel indole derivatives have shown significant activity against various strains, including multidrug-resistant bacteria like MRSA, with MIC values ranging from 2–4 µg/mL. nih.govnih.gov Time-kill curve assays can also be performed to understand the kinetics of the antimicrobial activity, determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). nih.gov

Biochemical Assays for Target Binding and Enzymatic Activity

Biochemical assays are cell-free systems designed to measure the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor. These assays are fundamental for elucidating the mechanism of action.

Target Binding Assays: If this compound is hypothesized to act on a specific protein, its binding affinity can be quantified. Techniques like fluorescence polarization, surface plasmon resonance (SPR), or radioligand binding assays are employed. For example, if the target were a protein kinase, a key player in cancer signaling, assays would measure the displacement of a known ligand or the direct binding of the test compound to the kinase's ATP-binding site. nih.gov Molecular docking studies often precede and complement these experimental assays by predicting the binding mode and interactions of the compound with the target protein's active site. nih.govmdpi.com Studies on indole derivatives have explored their binding to targets like tubulin and DNA gyrase. mdpi.comacs.org

Enzymatic Activity Assays: To determine if this compound acts as an enzyme inhibitor or activator, its effect on the activity of a purified enzyme is measured. For instance, Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tumor immune escape and is a target for cancer therapy. abcam.comcreativebiomart.net An IDO1 activity assay measures the enzyme's ability to convert tryptophan to N-formylkynurenine. mdpi.comsigmaaldrich.com The assay can be performed by monitoring the formation of the product, which can be detected fluorometrically or via HPLC. sigmaaldrich.comnih.gov The potency of an inhibitor is expressed as its IC50 value, the concentration required to reduce the enzyme's activity by 50%. nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, efficacy is assessed in living animal models. These studies are critical for understanding how the compound behaves in a complex biological system, providing a bridge between cell-based activity and potential therapeutic utility.

Development and Application of Relevant Disease Models

The choice of animal model is crucial and depends on the therapeutic indication being investigated.

Inflammatory Models: To evaluate the anti-inflammatory potential of this compound, models like the carrageenan-induced paw edema model in mice or rats are commonly used. acs.org In this model, inflammation is induced by injecting carrageenan into the animal's paw, and the reduction in swelling (edema) following administration of the test compound is measured over time. nih.gov Another model involves using lipopolysaccharide (LPS) to induce a systemic inflammatory response in mice, where the efficacy of the compound is assessed by measuring the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the serum. nih.govmdpi.com

Cancer Models: For anticancer evaluation, xenograft models are frequently employed. These involve implanting human cancer cells (e.g., from cell lines used in vitro) into immunocompromised mice. mdpi.com The compound is then administered, and its effect on tumor growth is monitored over several weeks. Efficacy is measured by the degree of tumor growth inhibition (TGI). mdpi.com For example, an indole derivative, T1089, demonstrated a significant antitumor effect in an Ehrlich solid carcinoma model, achieving a maximal tumor inhibition of 53%. mdpi.com Syngeneic models, where cancer cells from a specific mouse strain are implanted into mice of the same strain, are also used, particularly for studying immuno-oncology agents. mdpi.com

Pharmacodynamic Endpoints and Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) studies aim to link the dose and concentration of a drug to its pharmacological effect. This involves measuring biomarkers—biological molecules whose levels change in response to the disease or the treatment.

In cancer models, PD endpoints can include measuring the levels of target engagement in the tumor tissue. For example, if this compound inhibits a specific protein kinase, tumor biopsies can be analyzed to measure the phosphorylation status of that kinase or its downstream substrates. In inflammatory disease models, biomarkers include the levels of pro-inflammatory cytokines (TNF-α, IL-6) or enzymes (COX-2, iNOS) in blood or affected tissues, which can be measured using techniques like ELISA or western blotting. nih.gov For instance, in an LPS-induced inflammation model, an indole-ursolic acid derivative was shown to downregulate iNOS, COX-2, and key inflammatory signaling proteins (p-NF-κB p65, p-IκBα) at both the mRNA and protein levels. nih.gov

Preclinical Pharmacokinetics (PK) Assessment

Pharmacokinetics (PK) describes the journey of a drug through the body, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. creative-biolabs.com Understanding a compound's PK profile is essential for determining its potential as a drug. researchgate.net

Early PK assessment often begins with in vitro ADME assays. criver.comcreative-biolabs.com These include:

Solubility: Determining how well the compound dissolves in aqueous solutions.

Permeability: Using models like the Caco-2 cell monolayer to predict intestinal absorption.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine how quickly it is broken down by metabolic enzymes (e.g., Cytochrome P450s).

Plasma Protein Binding: Measuring the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active.

Following in vitro screening, in vivo PK studies are conducted, usually in rodents like rats or mice. After administering a single dose of the compound either intravenously (IV) or orally (PO), blood samples are collected at various time points. frontiersin.org The concentration of the compound in the plasma is measured using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org

This data is used to calculate key PK parameters:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Total drug exposure over time.

t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from IV administration. frontiersin.org

For example, a preclinical PK study of an indolinone-based compound called Indo5 in rats revealed a short half-life (0.63 hours) and a low absolute oral bioavailability of 1.59%. frontiersin.org Such information is critical for guiding further chemical modifications to improve the compound's drug-like properties.

Table 2: Key Preclinical Pharmacokinetic Parameters

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | Represents the total systemic exposure to the drug over a period of time. |

| Half-life | t1/2 | The time it takes for the drug concentration in the plasma to be reduced by 50%. |

| Bioavailability | F% | The percentage of an administered dose that reaches the systemic circulation unchanged. |

In Vitro Metabolic Stability and Permeability Evaluations

In the early stages of drug discovery, in vitro assays are indispensable for screening compounds based on their metabolic and permeability characteristics. creative-bioarray.com These tests are cost-effective, have high throughput, and reduce the reliance on animal testing by identifying promising candidates early in the process.

Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. springernature.com This is a key determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro models using liver components are standard practice. evotec.com

The most common method involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comenamine.net The assay is initiated by adding a necessary cofactor, such as NADPH. evotec.com Samples are taken at various time points, and the reaction is stopped. The concentration of the parent compound remaining is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comevotec.com

From the rate of disappearance of the compound, key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.

These in vitro results help in ranking compounds and predicting their in vivo hepatic clearance. nih.gov Significant interspecies variability can exist, as demonstrated in studies with the indole compound I-387, which showed metabolic half-lives ranging from 10 to 54 minutes across mouse, rat, dog, monkey, and human liver microsomes. enamine.net

Table 1: Illustrative In Vitro Metabolic Stability of an Indole Compound in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Mouse | 10 | 138.6 |

| Rat | 54 | 25.7 |

| Dog | 25 | 55.4 |

| Monkey | 12 | 115.5 |

| Human | 30 | 46.2 |

Note: Data presented is hypothetical and serves to illustrate typical results from such an assay, based on findings for similar compounds. enamine.net

Permeability Evaluations

Intestinal permeability is a critical factor for the oral absorption of drugs. The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal permeability. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and transporter proteins that mimic the intestinal epithelium. nih.govscispace.com

In this assay, the test compound is added to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer. The rate at which the compound appears on the opposite side is measured over time. This provides the apparent permeability coefficient (Papp), a quantitative measure of permeability. mdpi.com

The assay can distinguish between passive diffusion and active transport. By measuring permeability in both directions (AP to BL and BL to AP), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the involvement of efflux transporters like P-glycoprotein (P-gp), which can limit a drug's absorption. For example, a study on the alkaloid tryptanthrin (B1681603), which shares structural similarities with indole compounds, demonstrated high permeability with a Papp value greater than 32.0 × 10⁻⁶ cm/s and an efflux ratio below 2, indicating it is not a substrate for P-gp. nih.gov

Table 2: Example Caco-2 Permeability Data for an Indole-Related Compound

| Parameter | Value | Interpretation |

| Papp (AP→BL) | 32.5 x 10⁻⁶ cm/s | High Permeability |

| Papp (BL→AP) | 35.8 x 10⁻⁶ cm/s | High Permeability |

| Efflux Ratio | 1.10 | Not a P-gp Substrate |

Note: This table is based on representative data for a high-permeability compound like tryptanthrin to illustrate the output of a Caco-2 assay. nih.gov

In Vivo Pharmacokinetic Profiling in Relevant Animal Species

Following promising in vitro results, in vivo studies in animal models are conducted to understand how the compound behaves in a whole organism. biotechfarm.co.ilsemanticscholar.org These studies are essential for extrapolating data to predict human pharmacokinetics. biotechfarm.co.il Common animal species include rats, mice, and dogs. enamine.netnih.gov

Pharmacokinetic studies typically involve administering the compound through both intravenous (IV) and oral (PO) routes. enamine.net IV administration provides a baseline for systemic clearance and volume of distribution, while oral administration reveals information about absorption and oral bioavailability. Blood samples are collected at multiple time points after dosing, and the concentration of the drug in the plasma is determined. frontiersin.org

Key pharmacokinetic parameters derived from these studies include:

Maximum Plasma Concentration (Cmax): The highest concentration the drug reaches in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

Area Under the Curve (AUC): A measure of total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Terminal Half-Life (t½): The time required for the plasma concentration of a drug to decrease by half during the elimination phase.

Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

For instance, a preclinical study of the novel inhibitor Indo5 in rats after a single intravenous injection showed a short half-life of 0.63 hours, while oral administration resulted in a specific Cmax and AUC, providing a comprehensive picture of its in vivo behavior. frontiersin.org

Table 3: Representative In Vivo Pharmacokinetic Parameters of an Indole Derivative in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Cmax (ng/mL) | 1565.3 | 450.7 |

| Tmax (h) | 0.083 | 1.5 |

| AUC₀-t (h·ng/mL) | 158.6 | 895.2 |

| t½ (h) | 0.63 | 2.1 |

| CL (L/h/kg) | 1.02 | - |

| Vd (L/kg) | 0.95 | - |

| F (%) | - | 45.0 |

Note: This table contains illustrative data based on published results for indole-like compounds to demonstrate a typical pharmacokinetic profile in an animal model. frontiersin.org

Intellectual Property and Patent Landscape of Indolin 7 Ylmethanamine

Analysis of Patent Literature for Novel Indolin-7-ylmethanamine Compounds and Applications

An examination of the patent literature reveals that while "this compound" is not frequently the primary subject of patents, its structural motif is a key feature in various patented compounds, particularly as an intermediate in the synthesis of more complex molecules. Patents related to the synthesis of Silodosin, an α1-adrenoceptor antagonist, disclose several indoline (B122111) derivatives with substitutions at the 7-position. For instance, patent US9862681B2 describes novel N-haloalkylindoline intermediates that are instrumental in the preparation of Silodosin and its derivatives google.com. These patents often claim a broad genus of compounds to protect a wide range of potential therapeutic agents, and the synthesis of these compounds may involve intermediates that are structurally analogous to this compound.

The applications for these novel indoline compounds are predominantly in the pharmaceutical sector. The indoline scaffold is recognized for its versatility in targeting a wide array of biological targets. Patents for indoline derivatives describe their use in treating a multitude of diseases and disorders. For example, some indoline derivatives are patented as aldosterone (B195564) synthase inhibitors, which have potential applications in cardiovascular diseases google.com. Other patents disclose the use of indoline compounds for conditions associated with oxidative stress, immune responses, and inflammation google.com.

Furthermore, the broader class of indole (B1671886) derivatives, to which indolines are closely related, has been the subject of extensive patenting activity for anticancer applications. These patents cover the use of indole derivatives as kinase inhibitors, which are crucial in cancer therapy nih.gov. The structural similarities between indoles and indolines suggest that derivatives of this compound could also be explored for similar therapeutic applications.

The following table provides a summary of representative patents for indoline derivatives and their potential applications, which helps to contextualize the patent landscape for compounds structurally related to this compound.

| Patent Number | Title | Key Findings/Applications |

| US9862681B2 | N-haloalkylindoline intermediates, their process and use in preparation of Silodosin and its derivatives | Discloses novel indoline intermediates with substitutions at the 7-position for the synthesis of Silodosin. google.com |

| US9745282B2 | Indoline compounds as aldosterone synthase inhibitors | Describes indoline compounds for inhibiting aldosterone synthase, with potential in treating cardiovascular conditions. google.com |

| WO2017125932A1 | Indoline derivatives, compositions comprising them and uses thereof | Covers indoline derivatives for treating diseases associated with oxidative stress, immune response, and inflammation. google.com |

| EP2632897A1 | Indole derivatives and process for their preparation | Details indole derivatives as potent inhibitors of Abeta peptide polymerization for treating Alzheimer's disease. google.com |

Strategic Patenting in Indoline-Based Medicinal Chemistry

The patenting strategy in the field of indoline-based medicinal chemistry is multifaceted, aiming to secure broad protection for novel chemical entities and their therapeutic applications. A common approach is the use of a Markush structure in patent claims. This allows companies to claim a large number of structurally related compounds, including numerous potential derivatives of a core scaffold like indoline, without having to synthesize and test each one individually. This strategy provides a wide protective umbrella, encompassing potential future discoveries and modifications of the lead compounds.

Another key aspect of strategic patenting is the protection of novel synthetic methods. Patents are often filed to cover new, efficient, and scalable processes for preparing indoline derivatives googleapis.com. This can provide a significant competitive advantage by controlling the manufacturing of a key intermediate or final drug substance. For instance, a patent covering a novel method for introducing a functional group at the 7-position of the indoline ring would be highly valuable.

Furthermore, companies often file patents on new formulations, and new therapeutic uses of existing compounds, a strategy known as "evergreening". This can extend the patent life of a drug and maintain market exclusivity. For indoline-based compounds, this could involve patenting a new salt form with improved bioavailability or discovering a new medical indication for a known indoline derivative.

The focus of many patents on kinase inhibitors within the broader indole and indoline class highlights a strategic targeting of lucrative therapeutic areas such as oncology nih.gov. By focusing on well-validated biological targets, companies can increase the probability of successful drug development and commercialization.

Research Trends and Innovation Identified Through Patent Filings

Patent filings serve as an important indicator of research and development trends and areas of innovation. The patent landscape for heterocyclic compounds, including indolines, shows a significant and sustained interest from the pharmaceutical industry pharmaceutical-technology.com. Analysis of these filings reveals a number of key trends.

There is a growing emphasis on the development of highly selective kinase inhibitors. The patent literature for indole and indoline derivatives is replete with examples of compounds designed to target specific kinases with high potency and selectivity, thereby minimizing off-target effects and improving the safety profile of the drug candidates nih.gov.

Another significant trend is the exploration of novel therapeutic areas for indoline-based compounds. While oncology and cardiovascular disease remain major areas of focus, patents are also emerging for applications in neurodegenerative diseases, inflammatory disorders, and metabolic diseases google.comgoogle.com. This diversification of therapeutic targets indicates a broadening of the perceived utility of the indoline scaffold in drug discovery.

The development of dual-action or multi-target drugs is also a notable trend. Some recent research, which is likely to be reflected in future patent filings, focuses on designing single molecules that can modulate multiple biological targets simultaneously. For example, the discovery of indoline-based compounds as dual 5-LOX/sEH inhibitors for anti-inflammatory applications represents a promising area of innovation acs.orgnih.gov.

Finally, there is an ongoing drive to develop more efficient and environmentally friendly synthetic methodologies for the preparation of complex heterocyclic compounds. Innovations in catalysis and synthetic route design are frequently the subject of patent applications and are crucial for the commercial viability of new drugs.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Indolin-7-ylmethanamine with high purity?

- Methodological Answer : Synthesis typically involves reductive amination of 7-formylindoline derivatives using sodium cyanoborohydride or hydrogenation catalysts. Key steps include:

- Reaction Optimization : Adjusting stoichiometric ratios (e.g., amine:aldehyde:reducing agent = 1:1.2:1.5) and solvent systems (e.g., methanol/THF mixtures) to enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.

- Characterization : Validate via -NMR (e.g., indoline ring protons at δ 6.8–7.2 ppm) and LC-MS (M peak at m/z 162.1) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C for 7–30 days.

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Calculate half-life (t) using first-order kinetics .

- Data Interpretation : Correlate stability with structural features (e.g., susceptibility of the indoline ring to oxidation at acidic pH) .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Multi-NMR Analysis : -NMR, -NMR, and 2D-COSY/HMBC to confirm connectivity and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHN) and isotopic patterns.

- Supplementary Data : Include FT-IR spectra (e.g., N-H stretch at ~3350 cm) and elemental analysis (C, H, N within ±0.3% of theoretical values) in supporting information .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., bioavailability differences, metabolite interference) .

- Controlled Experiments : Compare pharmacokinetic profiles (e.g., AUC, C) in animal models using intravenous vs. oral administration.

- Mechanistic Studies : Use radiolabeled analogs (e.g., -Indolin-7-ylmethanamine) to track tissue distribution and metabolic pathways .

Q. What computational strategies can predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT binding pockets).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å).

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG and validate against experimental IC values .

Q. How should contradictory data on the compound’s cytotoxicity across cell lines be analyzed?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (MTT/XTT) in triplicate across multiple cell lines (e.g., HEK293, HepG2) with positive/negative controls.

- Statistical Harmonization : Use ANOVA with post-hoc Tukey tests to identify outliers. Report IC values with 95% confidence intervals .

- Mechanistic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

Q. What experimental designs are optimal for exploring novel therapeutic applications of this compound?

- Methodological Answer :

- Hypothesis-Driven Screening : Prioritize targets (e.g., monoamine oxidases, sigma receptors) based on structural analogs’ activity .

- High-Throughput Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for rapid kinetic profiling.

- Translational Validation : Establish xenograft models (e.g., neuroblastoma in nude mice) to assess efficacy and toxicity thresholds .

Data Presentation Guidelines

- Tables : Include processed data (e.g., IC, % yield) in the main text; raw datasets (HPLC chromatograms, NMR spectra) in supplementary files .

- Statistical Reporting : Adhere to ICH guidelines for mean ± SEM, p-values, and effect sizes .

- Ethical Compliance : For in vivo studies, document approval from institutional review boards (IRBs) and adhere to ARRIVE 2.0 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.